Methyl 2,3-dihydroxy-2-methylpropanoate

説明

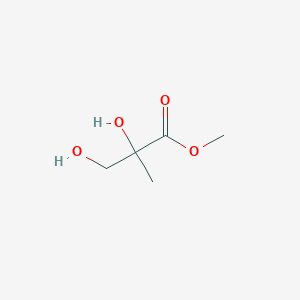

Methyl 2,3-dihydroxy-2-methylpropanoate (C₇H₁₂O₆) is a synthetic aliphatic ester characterized by two hydroxyl groups and a branched methyl substituent. It is synthesized via the hydroxylation of methyl methacrylate using osmium tetroxide (OsO₄) and hydrogen peroxide (H₂O₂) in tert-butyl alcohol, yielding ~23.1% after distillation . The compound’s molecular structure (Figure 1) includes a central quaternary carbon, contributing to its stereochemical complexity. Analytical data confirm its composition (C: 47.69%, H: 6.95%), and derivatives such as its acetylated and benzoylated forms have been studied for optical activity .

特性

IUPAC Name |

methyl 2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHNDDCTKHCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941698 | |

| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19860-56-1 | |

| Record name | Methyl 2-methylglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019860561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

Key Differences :

- Structure : Incorporates a dioxolane ring (1,3-dioxolane) and an ethyl ester group, unlike the simpler methyl ester and dihydroxy backbone of the target compound.

- Properties : Higher boiling point (361.45°C at 760 mmHg), density (1.186 g/cm³), and refractive index (1.475) due to increased molecular complexity and stereochemical protection .

- Applications: Critical intermediate in synthesizing Sofosbuvir, an antiviral drug, highlighting its pharmaceutical relevance compared to the research-oriented uses of Methyl 2,3-dihydroxy-2-methylpropanoate .

Table 1: Physical and Chemical Properties

Sandaracopimaric Acid Methyl Ester and Related Diterpenoid Esters

Key Differences :

- Structure: Diterpenoid derivatives (e.g., sandaracopimaric acid methyl ester) feature fused polycyclic frameworks, contrasting sharply with the acyclic structure of this compound .

- Properties : Higher molecular weights and hydrophobicity due to terpene backbones. Used in natural resin analysis (gas chromatography) rather than synthetic chemistry .

Methyl Salicylate

Key Differences :

3-Hydroxy-2,2-Dimethylpropyl 3-Hydroxy-2,2-Dimethylpropanoate

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。